4-(tert-Butyl)-2-chlorobenzonitrile

Description

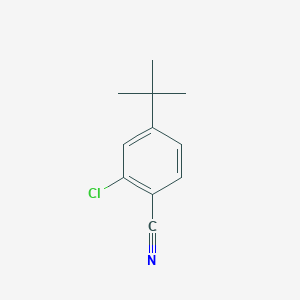

4-(tert-Butyl)-2-chlorobenzonitrile (C₁₁H₁₂ClN) is a benzonitrile derivative featuring a tert-butyl group at the para position and a chlorine substituent at the ortho position relative to the nitrile group. This compound is structurally significant due to its steric bulk (from the tert-butyl group) and electronic effects (from the electron-withdrawing chlorine and nitrile groups). It serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in reactions involving nucleophilic aromatic substitution or metal-catalyzed coupling .

Properties

CAS No. |

67740-14-1 |

|---|---|

Molecular Formula |

C11H12ClN |

Molecular Weight |

193.67 g/mol |

IUPAC Name |

4-tert-butyl-2-chlorobenzonitrile |

InChI |

InChI=1S/C11H12ClN/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-6H,1-3H3 |

InChI Key |

KRHLSNRCNAJQIM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)Cl |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C#N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

4-(tert-Butyl)-2-nitrobenzonitrile

- Structure : Nitro group replaces chlorine at the ortho position.

- Reactivity : The nitro group is a stronger electron-withdrawing group than chlorine, enhancing electrophilicity at the aromatic ring. This increases susceptibility to nucleophilic attack but reduces stability under basic conditions compared to the chloro analog .

- Applications : Primarily used in high-energy materials and dyes due to nitro group explosivity .

2-(4-tert-Butylphenyl)benzonitrile

- Structure : Biphenyl system with a tert-butyl group on the distal ring.

- Reactivity : The extended conjugation reduces ring strain but decreases electrophilicity compared to 4-(tert-Butyl)-2-chlorobenzonitrile. The biphenyl structure enhances thermal stability, making it suitable for polymer precursors .

2-Chlorobenzonitrile

- Structure : Lacks the tert-butyl group.

- Reactivity: Demonstrates higher reactivity in substitution reactions due to reduced steric hindrance. For example, treatment with LiBH₄NMe₂ yields 2-(dimethylamino)benzylamine (70% selectivity) via nucleophilic aromatic substitution .

- Applications : Used in agrochemicals (e.g., root growth stimulants) and as a volatile organic compound in plant-microbe interactions .

tert-Butyl 4-(4-chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate

- Structure : Combines tert-butyl ester and chloro-substituted aniline.

- Activity : Exhibits anticonvulsant properties with an ED₅₀ of 106.34 mg/kg in mice. The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration .

- Comparison : this compound lacks the cyclohexenecarboxylate moiety, limiting direct biological activity but making it a versatile synthetic precursor .

This compound

- Key Reactions: Suzuki-Miyaura coupling for biaryl synthesis. Buchwald-Hartwig amination to introduce amino groups .

- Yield : Typical yields in cross-coupling reactions exceed 70% due to favorable steric and electronic profiles .

4'-tert-Butyl-[1,1'-biphenyl]-2-carbonitrile

- Synthesis: Achieved via Ullmann coupling, with yields ~65%. The biphenyl system requires higher temperatures (120–150°C) compared to mono-aromatic analogs .

Physical and Spectral Properties

Industrial and Environmental Relevance

- This compound : Used in pharmaceutical synthesis (e.g., androgen receptor degraders) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.